7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)
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Overview
Description
7-Oxa-1,2-diazaspiro[44]non-1-en-6-one,4-methyl-,cis-(9CI) is a spiro compound characterized by a unique structure that includes an oxygen atom, two nitrogen atoms, and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with an oxirane derivative, followed by a series of cyclization and rearrangement steps. The reaction conditions often require the use of catalysts such as transition metals and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve techniques such as crystallization, distillation, and chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted spiro compounds.
Scientific Research Applications
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one
- 4-Methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one
- 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)
Uniqueness
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) is unique due to its specific cis configuration, which can influence its reactivity and interaction with molecular targets. This configuration may result in different biological activities and chemical properties compared to its trans isomer or other similar compounds.
Properties
IUPAC Name |
(4S,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFDMTISHKFYJH-CAHLUQPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=NC12CCOC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN=N[C@]12CCOC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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